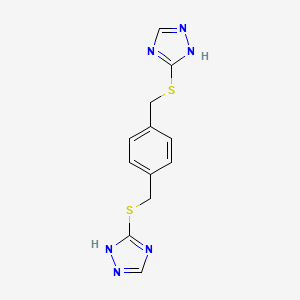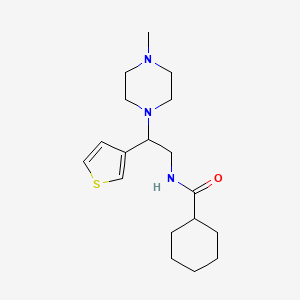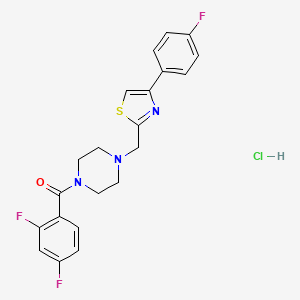
(2,4-Difluorophenyl)(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Difluorophenyl)(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C21H19ClF3N3OS and its molecular weight is 453.91. The purity is usually 95%.
BenchChem offers high-quality (2,4-Difluorophenyl)(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,4-Difluorophenyl)(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemosensors Development
Fluorophoric platforms, such as DFP derivatives, have been extensively studied for the development of chemosensors capable of detecting metal ions, anions, and neutral molecules with high selectivity and sensitivity. The presence of formyl groups in DFP offers opportunities to modulate sensing selectivity and sensitivity, highlighting the potential of similar fluorophoric compounds in sensor development (Roy, 2021).
Antipsychotic Agents
Arylcycloalkylamines, including phenyl piperidines and piperazines with arylalkyl substituents, play a significant role as pharmacophoric groups in antipsychotic agents. These compounds, through the modification of key pharmacophoric groups, have shown potency and selectivity at D(2)-like receptors, indicating their potential in the development of new therapeutic agents for psychiatric disorders (Sikazwe et al., 2009).
DNA Interaction Studies
Compounds like Hoechst 33258 and its analogues, which share structural features with arylpiperazines, are known for their strong binding to the minor groove of double-stranded DNA, emphasizing the importance of these compounds in studying DNA interactions and as potential tools in biotechnology and medical research (Issar & Kakkar, 2013).
Neurological Disease Research
The exploration of compounds for targeting specific receptors in the brain, such as those involved in the dopamine pathway, underlines the relevance of structurally related compounds in neurological disease research, particularly for conditions like schizophrenia and bipolar disorder (Pompili et al., 2018).
Environmental and Toxicological Studies
Research on the environmental and toxicological impacts of chemical compounds, including those structurally related to arylpiperazine derivatives, provides critical insights into their fate, transformation, and potential effects on human health and the environment. This area of study is crucial for assessing the safety and ecological implications of new chemical entities (Haman et al., 2015).
Mechanism of Action
Target of Action
The compound (2,4-Difluorophenyl)(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a complex molecule that likely targets multiple receptors due to its structural components. The indole and thiazole moieties in the compound are known to bind with high affinity to multiple receptors . These scaffolds are found in many important synthetic drug molecules and have been associated with a broad spectrum of biological activities .
Mode of Action
Based on the biological activities of indole and thiazole derivatives, it can be inferred that the compound may interact with its targets, leading to changes in cellular processes . The compound’s interaction with its targets could potentially inhibit or enhance the activity of these targets, resulting in various biological effects.
Biochemical Pathways
The compound may affect various biochemical pathways due to the diverse biological activities of indole and thiazole derivatives . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The affected pathways and their downstream effects would depend on the specific targets of the compound.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities of indole and thiazole derivatives, the compound could potentially have a wide range of effects at the molecular and cellular levels .
properties
IUPAC Name |
(2,4-difluorophenyl)-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3OS.ClH/c22-15-3-1-14(2-4-15)19-13-29-20(25-19)12-26-7-9-27(10-8-26)21(28)17-6-5-16(23)11-18(17)24;/h1-6,11,13H,7-10,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHROBVSVYYQOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)C4=C(C=C(C=C4)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Difluorophenyl)(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(E)-4-chlorobut-2-enyl]indole-2,3-dione](/img/structure/B2925037.png)
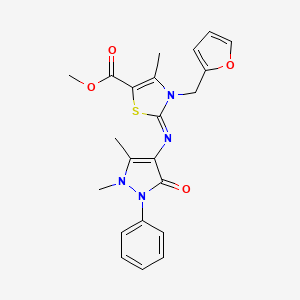


![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-(phenylthio)propanamide](/img/structure/B2925043.png)
![5-(3-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/no-structure.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-methoxyphenoxy)ethan-1-one](/img/structure/B2925045.png)
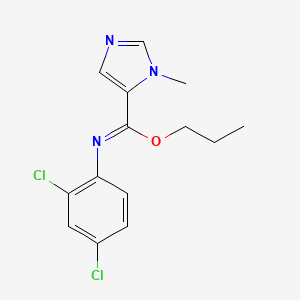

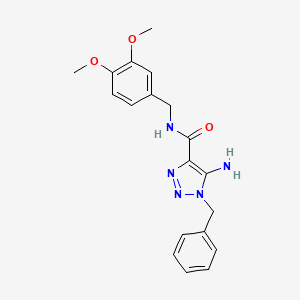
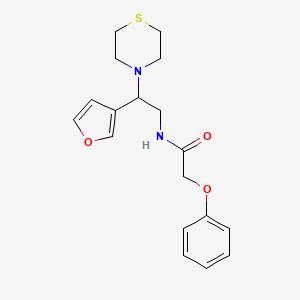
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2925052.png)
